Dialuminium barium tetraoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds involving barium and aluminium often requires specific conditions and precursors. For instance, barium granules reacting in tetrahydrofuran with phenol or t-butyl alcohol can yield phenoxide and t-butoxide aggregates with novel structural features, including a square-based pyramidal core supported by µ3 and µ2 ligands (Caulton et al., 1990). Additionally, a dialuminium-substituted silicotungstate was synthesized by reacting the potassium salt of γ-SiW(10)O(36) with Al(NO(3))(3) in an acidic medium, illustrating a method to incorporate aluminium into complex structures (Kikukawa et al., 2008).

Molecular Structure Analysis

The molecular structure of barium and aluminium compounds reveals significant diversity. For example, a tetranuclear oxo–aryloxide cluster of barium, synthesized from reactions involving barium and aryloxide precursors, crystallizes as a tetrahedron of barium atoms encapsulating a single oxo ligand, coordinated by aryloxide groups (Tesh & Hanusa, 1991). This structural motif demonstrates the complex geometries achievable with barium and aluminium.

Chemical Reactions and Properties

Chemical reactions involving barium, aluminium, and oxygen-rich compounds can lead to diverse outcomes based on the reactants and conditions. The synthesis of barium aluminoborate revealed structures containing AlO4 tetrahedra, AlO5 trigonal bipyramids, and BO3 triangles, showing the intricate network formations possible with these elements (Chen et al., 2012).

Physical Properties Analysis

The physical properties, such as crystal structure and phase behavior, of barium and aluminium compounds are critical for understanding their potential applications. The study on nonstoichiometric barium and strontium peroxides, prepared by high-pressure–high-temperature synthesis, provided insights into their crystallographic structures and indicated the presence of nonstoichiometric compounds with peroxide deficiency (Königstein, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are vital for the application of barium and aluminium compounds. For instance, barium aryloxide derivatives have shown diverse reactivity towards protonolytic reagents, highlighting the chemical versatility of barium in different compounds (Anulewicz-Ostrowska et al., 2000).

Applications De Recherche Scientifique

Dialuminium barium tetraoxide, also known as Barium aluminate, is a compound that has been registered for use in the European Chemicals Agency (ECHA) . It’s part of a reaction mass that also includes aluminium oxide, cerium dioxide, dialuminium magnesium tetraoxide, and dialuminium strontium tetraoxide .

While specific applications were not detailed in the search results, it’s worth noting that compounds similar to Dialuminium barium tetraoxide, such as barium diboron tetraoxide, have been used in coatings and paints .

In terms of scientific research applications, one study mentioned the use of Barium oxide (BaO), a component of Dialuminium barium tetraoxide, in the creation of thin films via Atomic Layer Deposition (ALD) . This process is significant in fields like materials science and engineering, particularly in the miniaturization of devices . The study used a novel pyrrole based Ba precursor and water as the co-reactant, achieving a growth per cycle (GPC) constant at 0.45 Å with excellent self-terminating behavior .

-

Getter for Vacuum Tubes

- In the electronics industry, barium, a component of Dialuminium barium tetraoxide, is used as a “getter,” or unwanted gas remover, for vacuum tubes .

- The getter is usually a metallic substance that combines with and removes trace gases from vacuum tubes .

- The process involves heating the getter to a high temperature, causing it to release a vapor that reacts with the unwanted gases and forms stable compounds, effectively removing the gases from the tube .

-

Additive to Steel and Cast Iron

-

Alloying Element

-

Getter for Vacuum Tubes

- In the electronics industry, barium, a component of Dialuminium barium tetraoxide, is used as a “getter,” or unwanted gas remover, for vacuum tubes .

- The getter is usually a metallic substance that combines with and removes trace gases from vacuum tubes .

- The process involves heating the getter to a high temperature, causing it to release a vapor that reacts with the unwanted gases and forms stable compounds, effectively removing the gases from the tube .

-

Additive to Steel and Cast Iron

-

Alloying Element

Propriétés

IUPAC Name |

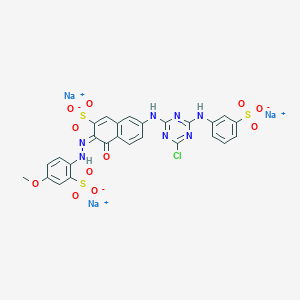

dialuminum;barium(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.2Ba.5O/q2*+3;2*+2;5*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHSDLARTQXPRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

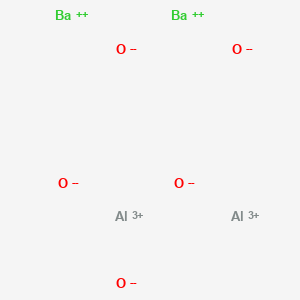

[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Ba2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dialuminium barium tetraoxide | |

CAS RN |

12004-04-5 |

Source

|

| Record name | Aluminum barium oxide (Al2BaO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012004045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dialuminium barium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)

![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)